Reactive Red 198

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

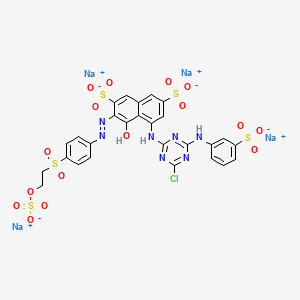

Reactive Red 198, also known as this compound, is a useful research compound. Its molecular formula is C27H18ClN7Na4O16S5 and its molecular weight is 984.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Textile Industry

Reactive Red 198 is predominantly used for dyeing cotton and other cellulose-based fibers. Its unique chemical structure allows it to achieve vibrant colors while ensuring durability through covalent bonding with the fiber. This property makes it a preferred choice in the textile sector, where colorfastness is crucial.

Wastewater Treatment

The environmental impact of dye effluents has led to extensive research on the removal of this compound from wastewater. Various methods have been explored:

Adsorption Techniques

- Chitosan Adsorption : A study demonstrated that chitosan, derived from shrimp shells, effectively adsorbs this compound. The maximum adsorption capacity was observed at a pH of 5, with values reaching up to 197.4 mg/g. Kinetic modeling indicated that the adsorption followed a pseudo-second-order model, suggesting chemical adsorption mechanisms at play .

| pH Level | Adsorption (mg/g) |

|---|---|

| 2 | 186.7 |

| 3 | 193 |

| 4 | 196.5 |

| 5 | 197.4 |

| 6 | 195.7 |

| 7 | 194.3 |

| 8 | 193.8 |

| 9 | 192.4 |

- Nanoparticle Zero Valent Iron : Another study evaluated the efficiency of nanoparticle zero valent iron in removing this compound in conjunction with hydrogen peroxide. The results indicated a maximum removal efficiency of up to 97% within approximately 80 minutes of contact time .

Photocatalytic Degradation

Photocatalytic processes utilizing catalysts such as MIL-53(Fe) and MIL-100(Fe) have shown promise in degrading this compound under UV irradiation, addressing environmental concerns associated with dye-laden wastewater .

Biosorption

Biosorption is an eco-friendly method for dye removal using biological materials:

- Acalypha indica : Research on Acalypha indica revealed its potential for biosorption of this compound, demonstrating significant dye uptake capabilities in batch experiments .

Phytoremediation

Phytoremediation employs plants to absorb and detoxify pollutants:

- Tagetes patula L. : A study highlighted the use of Tagetes patula hairy roots for the removal of this compound, which also induced peroxidase activity, indicating a biochemical response to dye exposure .

Case Studies and Findings

-

Chitosan Adsorption Study :

- Objective : To evaluate the effectiveness of chitosan in removing this compound.

- Findings : Optimal adsorption occurred at pH 5 with a capacity of up to 197.4 mg/g.

- Kinetics : Fitted well with pseudo-second-order kinetics.

-

Nanoparticle Zero Valent Iron Study :

- Objective : To assess the removal efficiency using nanoparticles.

- Results : Achieved up to 97% removal efficiency at optimal conditions after prolonged contact time.

-

Photocatalytic Degradation Study :

- Catalysts Used : MIL-53(Fe) and MIL-100(Fe).

- Outcome : Effective degradation of this compound under UV light, contributing to innovative wastewater treatment solutions.

属性

CAS 编号 |

78952-61-1 |

|---|---|

分子式 |

C27H18ClN7Na4O16S5 |

分子量 |

984.2 g/mol |

IUPAC 名称 |

tetrasodium;5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C27H22ClN7O16S5.4Na/c28-25-31-26(29-16-2-1-3-18(12-16)53(39,40)41)33-27(32-25)30-20-13-19(54(42,43)44)10-14-11-21(55(45,46)47)23(24(36)22(14)20)35-34-15-4-6-17(7-5-15)52(37,38)9-8-51-56(48,49)50;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;;/q;4*+1/p-4 |

InChI 键 |

ZRXRACPUMHCGPL-UHFFFAOYSA-J |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

规范 SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Key on ui other cas no. |

145017-98-7 78952-61-1 |

物理描述 |

DryPowde |

同义词 |

reactive red 198 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。